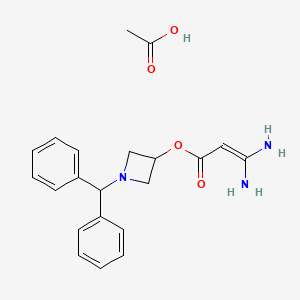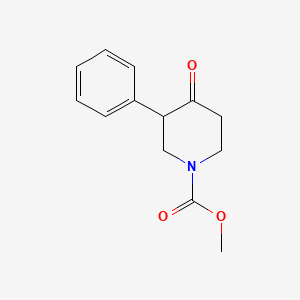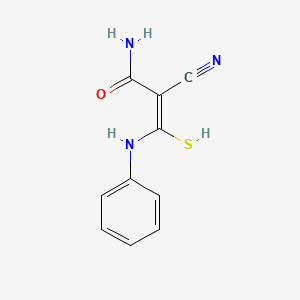
3-Anilino-2-cyano-3-mercaptoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-cyano-3-mercaptoacrylamide is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol It is known for its unique structure, which includes an aniline group, a cyano group, and a mercaptoacrylamide moiety
Méthodes De Préparation
The synthesis of 3-Anilino-2-cyano-3-mercaptoacrylamide typically involves the reaction of aniline with cyanoacetic acid and thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Anilino-2-cyano-3-mercaptoacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Anilino-2-cyano-3-mercaptoacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Anilino-2-cyano-3-mercaptoacrylamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparaison Avec Des Composés Similaires
3-Anilino-2-cyano-3-mercaptoacrylamide can be compared with other similar compounds, such as:
3-Anilino-2-cyano-3-mercaptoacrylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Anilino-2-cyano-3-mercaptoacrylonitrile: Similar structure but with a nitrile group instead of an amide group.
This compound derivatives: Various derivatives with different substituents on the aniline or mercaptoacrylamide moieties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9N3OS |
|---|---|
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
(E)-3-anilino-2-cyano-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C10H9N3OS/c11-6-8(9(12)14)10(15)13-7-4-2-1-3-5-7/h1-5,13,15H,(H2,12,14)/b10-8+ |
Clé InChI |
JIQJAFZGFLHONQ-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)N)/S |
SMILES canonique |
C1=CC=C(C=C1)NC(=C(C#N)C(=O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


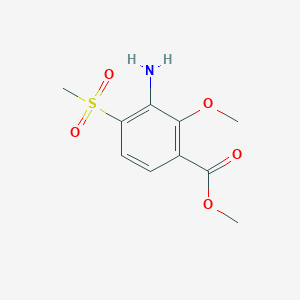
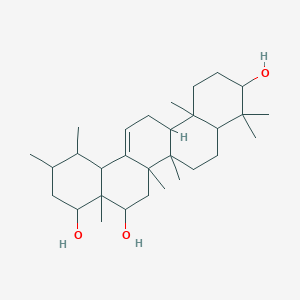
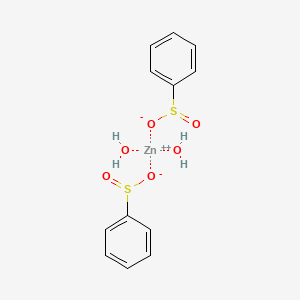
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
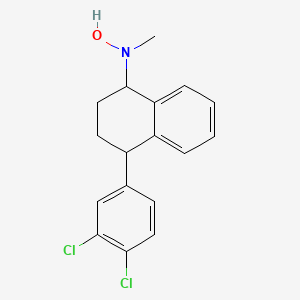
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
